Cas no 923155-53-7 (1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid)

1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid is a sulfonamide-functionalized piperidine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure combines a butanesulfonyl group with a piperidine-4-carboxylic acid scaffold, offering versatility as a building block for drug discovery and intermediate synthesis. The sulfonyl moiety enhances electrophilic reactivity, while the carboxylic acid group provides a handle for further functionalization. This compound may exhibit improved solubility and stability compared to simpler sulfonamide analogs due to its balanced hydrophobic-hydrophilic properties. Its rigid piperidine ring can contribute to conformational restraint in target molecules, making it valuable for structure-activity relationship studies in pharmaceutical development.
1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid structure
923155-53-7 structure
Product Name:1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid
CAS No:923155-53-7
MF:C10H19NO4S
MW:249.327162027359
CID:2627452
PubChem ID:16228565
Update Time:2025-11-01

1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • .
    • 1-(butane-1-sulfonyl)piperidine-4-carboxylic acid
    • 1-(BUTYLSULFONYL)PIPERIDINE-4-CARBOXYLIC ACID
    • NE13905
    • 1-butylsulfonylpiperidine-4-carboxylic acid
    • J-503519
    • AKOS000129402
    • CS-0249324
    • EN300-43131
    • SCHEMBL2637652
    • 923155-53-7
    • Z55257441
    • 1-(BUTYLSULFONYL)PIPERIDINE-4-CARBOXYLICACID
    • G21721
    • 992-609-1
    • 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid
    • MDL: MFCD08445148
    • Inchi: 1S/C10H19NO4S/c1-2-3-8-16(14,15)11-6-4-9(5-7-11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
    • InChI Key: ANEPSGWWUPFAEA-UHFFFAOYSA-N
    • SMILES: S(CCCC)(N1CCC(C(=O)O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 249.10347926 g/mol
  • Monoisotopic Mass: 249.10347926 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 83.1
  • Molecular Weight: 249.33

1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid Security Information

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1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid Related Literature

Additional information on 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid

Research Brief on 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid (CAS: 923155-53-7) in Chemical Biology and Drug Discovery

1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid (CAS: 923155-53-7) is a sulfonamide-based piperidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique sulfonyl and carboxylic acid functional groups, serves as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have explored its utility in targeting various disease pathways, particularly in the context of inflammation, oncology, and central nervous system disorders.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid as a key intermediate in the synthesis of small-molecule inhibitors targeting the NLRP3 inflammasome. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against NLRP3, a critical mediator of inflammatory responses implicated in diseases such as Alzheimer's and rheumatoid arthritis. The study highlighted the compound's ability to modulate protein-protein interactions, making it a promising candidate for further optimization.

In the field of oncology, a recent preprint on bioRxiv (2024) reported the use of 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid in the development of covalent inhibitors targeting mutant KRAS proteins. The study utilized structure-activity relationship (SAR) analysis to identify optimal substitutions on the piperidine ring, leading to compounds with enhanced binding affinity and selectivity for KRAS G12C and G12D mutants. These findings underscore the compound's potential as a scaffold for addressing previously undruggable oncogenic targets.

Pharmacokinetic studies of 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid derivatives have also shown promising results. A 2024 publication in Drug Metabolism and Disposition characterized the metabolic stability and membrane permeability of several analogs, revealing that the sulfonyl group contributes to improved blood-brain barrier penetration compared to traditional carboxylic acid derivatives. This property is particularly valuable for CNS-targeted therapeutics, with ongoing research exploring its application in neuropathic pain management.

From a synthetic chemistry perspective, recent advances in flow chemistry have enabled more efficient large-scale production of 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid. A 2023 patent (WO202318765A1) describes a continuous-flow process that achieves >90% yield while reducing hazardous waste generation compared to traditional batch methods. This technological improvement addresses previous scalability challenges and supports the compound's growing use in industrial drug discovery programs.

Looking forward, the unique physicochemical properties of 1-(Butane-1-sulfonyl)piperidine-4-carboxylic acid continue to inspire novel applications. Current research directions include its incorporation into PROTAC (proteolysis-targeting chimera) designs and its use as a warhead in covalent drug discovery. As understanding of its molecular interactions deepens, this compound is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

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